molecular formula C5H10CaO6 B1622583 Calcium di-L-arabinonate CAS No. 5346-83-8

Calcium di-L-arabinonate

Cat. No.: B1622583
CAS No.: 5346-83-8
M. Wt: 206.21 g/mol
InChI Key: RMGJOMGLQFWXSQ-UWAYVZDLSA-N
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Description

Calcium di-L-arabinonate is a calcium salt of di-L-arabinonic acid, a sugar acid found in plants. This compound has gained attention due to its potential therapeutic and industrial applications. It is known for its unique structure and properties, which make it a valuable compound in various fields of research and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Calcium di-L-arabinonate plays a role in biochemical reactions, particularly in the metabolism of pentose sugars such as D-xylose, L-arabinose, and D-arabinose . It interacts with enzymes like isomerases, kinases, and epimerases to yield D-xylulose 5-phosphate . In non-phosphorylative pathways, pentoses can be converted to pyruvate and glycolaldehyde or α-ketoglutarate via a 2-keto-3-deoxypentonate (KDP) intermediate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not fully understood due to limited research. Calcium, in general, plays a critical role in cellular function. It regulates gene expression, membrane excitability, dendrite development, synaptogenesis, and many other processes contributing to the neuronal primary functions of information processing and memory storage .

Molecular Mechanism

The molecular mechanism of this compound is not fully elucidated. It is known that D- and L-KDP, which can be derived from this compound, are converted not only to α-ketoglutarate but also pyruvate and glycolate through the participation of dehydrogenase and hydrolase .

Metabolic Pathways

This compound is involved in the metabolism of pentose sugars. It interacts with enzymes like isomerases, kinases, and epimerases in bacteria to yield D-xylulose 5-phosphate . In non-phosphorylative pathways, pentoses can be converted to pyruvate and glycolaldehyde or α-ketoglutarate via a 2-keto-3-deoxypentonate (KDP) intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium di-L-arabinonate can be synthesized through the reaction of L-arabinonic acid with calcium hydroxide. The reaction typically involves dissolving L-arabinonic acid in water and then adding calcium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade L-arabinonic acid and calcium hydroxide. The reaction conditions are optimized to ensure high yield and purity of the final product. The resulting compound is then purified and dried for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Calcium di-L-arabinonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or neutral conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

    Substitution: Substitution reactions involve replacing one functional group with another.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Calcium di-L-arabinonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds.

    Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: this compound is used in the production of biodegradable polymers and other industrial materials.

Comparison with Similar Compounds

Calcium di-L-arabinonate can be compared with other similar compounds, such as:

    Calcium L-arabonate: Similar in structure but differs in the specific arrangement of atoms.

    Calcium gluconate: Another calcium salt with different properties and applications.

    Calcium lactate: Used in similar applications but has a different chemical structure and properties.

This compound is unique due to its specific structure and the presence of L-arabinonic acid. This uniqueness contributes to its distinct properties and applications in various fields .

Properties

CAS No.

5346-83-8

Molecular Formula

C5H10CaO6

Molecular Weight

206.21 g/mol

IUPAC Name

calcium;2,3,4,5-tetrahydroxypentanoic acid

InChI

InChI=1S/C5H10O6.Ca/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/t2-,3-,4+;/m0./s1

InChI Key

RMGJOMGLQFWXSQ-UWAYVZDLSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O.[Ca]

SMILES

C(C(C(C(C(=O)O)O)O)O)O.[Ca+2]

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O.[Ca]

22373-09-7
7546-24-9
5346-83-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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